tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate
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Overview
Description
tert-Butyl N-(3-bromopropyl)-N-cyclopropylcarbamate: is an organic compound with the molecular formula C11H20BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromopropyl chain, and a cyclopropyl group. This compound is often used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process by providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(3-bromopropyl)-N-cyclopropylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Elimination Reactions: Strong bases like potassium tert-butoxide are used, and the reactions are typically conducted at high temperatures.
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl N-(3-bromopropyl)-N-cyclopropylcarbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of cyclopropyl-containing carbamates on enzyme activity and protein function. It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
Medicine: Its ability to modify enzyme activity makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate primarily involves its alkylating properties. The compound readily reacts with nucleophilic groups such as amines and thiols, resulting in the formation of covalent bonds. This alkylation can inhibit enzyme activity by modifying the active site of the enzyme, thereby preventing substrate binding and catalysis . The molecular targets and pathways involved depend on the specific enzyme or protein being studied.
Comparison with Similar Compounds
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
Comparison:
- tert-Butyl N-(3-bromopropyl)-N-cyclopropylcarbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This makes it particularly useful in applications where the cyclopropyl group is required for specific interactions or reactivity .
- The other similar compounds listed above lack the cyclopropyl group and therefore may not exhibit the same level of reactivity or specificity in certain chemical or biological contexts .
Properties
IUPAC Name |
tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWGFTQWJRGRRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCBr)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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